5-(4-Methoxyphenyl)nicotinamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-methoxyphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-17-12-4-2-9(3-5-12)10-6-11(13(14)16)8-15-7-10/h2-8H,1H3,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYGSCMHWJTHQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571993 | |
| Record name | 5-(4-Methoxyphenyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198345-91-4 | |
| Record name | 5-(4-Methoxyphenyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 5 4 Methoxyphenyl Nicotinamide and Analogues
Classical Approaches to Substituted Nicotinamides
The foundational methods for constructing substituted nicotinamides, including the 5-(4-methoxyphenyl) derivative, have historically relied on established condensation and coupling reactions, as well as multi-component strategies.
Traditional Condensation and Coupling Reactions
The formation of the amide bond in nicotinamides is a classic transformation in organic synthesis. A common approach involves the reaction of a nicotinic acid derivative with an appropriate amine. For instance, nicotinoyl chloride hydrochloride can be reacted with a phenol (B47542) in the presence of a base like triethylamine (B128534) and pyridine (B92270) to form the corresponding ester, which can then be converted to the amide. amazonaws.com Another fundamental method is the direct amidation of a carboxylic acid, often facilitated by a coupling agent to activate the carboxyl group.
The synthesis of the biaryl core, which in the case of 5-(4-methoxyphenyl)nicotinamide involves the connection of a pyridine and a methoxyphenyl ring, has traditionally been accomplished through reactions that form carbon-carbon bonds. While modern cross-coupling reactions now dominate this area, earlier methods often involved more classical, though sometimes less efficient, approaches.
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules like substituted nicotinamides in a single step from three or more starting materials. researchgate.net This strategy is highly valued for its atom economy and reduction of intermediate isolation and purification steps. researchgate.net
One example of an MCR for synthesizing nicotinamide (B372718) derivatives involves a one-pot, three-component reaction. researchgate.net While specific MCRs for the direct synthesis of this compound are not extensively detailed in the provided context, the general principle involves the condensation of an aldehyde, a ketone or β-ketoester, and an ammonia (B1221849) source, often with a catalyst. For instance, a four-component reaction has been developed for the synthesis of nicotinimidamides, which are derivatives of nicotinamides. nih.gov Although this particular method was noted for producing by-products and having low yields in its initial form, it highlights the potential of MCRs in this chemical space. nih.gov
Modern Catalytic and Green Chemistry Syntheses
The field of organic synthesis has seen a significant shift towards more sustainable and efficient methods. This is evident in the development of modern catalytic systems and the use of alternative energy sources for the synthesis of this compound and its analogues.
Transition Metal-Catalyzed Cross-Coupling for Arylation
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, particularly for creating biaryl structures. rsc.orgccspublishing.org.cn These reactions offer high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. snnu.edu.cnresearchgate.net This reaction is particularly well-suited for the synthesis of 5-arylnicotinamides. In a typical Suzuki-Miyaura reaction to produce a biaryl compound, an aryl halide (e.g., a bromopyridine derivative) is reacted with an arylboronic acid (e.g., 4-methoxyphenylboronic acid) in the presence of a palladium catalyst and a base. researchgate.net Nickel catalysts are also emerging as a more cost-effective alternative to palladium for Suzuki-Miyaura couplings and have shown high reactivity. tcichemicals.comresearchgate.netnih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Conditions
| Catalyst | Substrates | Solvent | Base | Yield |
|---|---|---|---|---|
| Palladium(II) complexes | Aryl bromides and phenylboronic acid | Dioxane | Cs2CO3 | Good |
| NiCl2(PCy3)2 | Aryl halides/phenol derivatives and aryl boronic acids | 2-Me-THF or t-amyl alcohol | Not specified | Synthetically useful to excellent |
Sonogashira Coupling:
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. While not directly forming the aryl-aryl bond of this compound, it is a key reaction in the synthesis of various heterocyclic compounds and can be a step in a multi-step synthesis of more complex nicotinamide analogues. researchgate.net
Heck Reaction:
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. Similar to the Sonogashira coupling, the Heck reaction can be a valuable tool in the synthesis of precursors to substituted nicotinamides, allowing for the introduction of various side chains.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. psu.eduejbps.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of nicotinamide. mdpi.com
The use of microwave irradiation can be particularly advantageous in multi-component reactions and for the synthesis of substituted benzofuran (B130515) methanones, which share structural similarities with the target compound. nih.govnih.gov For example, the synthesis of 1,4-dihydropyridines, which are structurally related to nicotinamides, has been efficiently achieved using microwave assistance. ejbps.com The benefits of this method include ease of operation, eco-friendliness, and the ability to tolerate a variety of substituents. ejbps.com
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Reaction | Method | Reaction Time | Yield |
|---|---|---|---|
| Synthesis of N1,N4-substituted thiosemicarbazones | Microwave (solvent-free) | 3 min | Satisfactory |
| Traditional | 480 min | Not specified |
Ultrasound-Assisted Synthetic Routes
Ultrasound-assisted synthesis, also known as sonochemistry, utilizes the energy of high-frequency sound waves to induce chemical reactions. numberanalytics.com This technique can lead to faster reaction rates, improved yields, and milder reaction conditions. numberanalytics.comnih.govmdpi.com The phenomenon of acoustic cavitation, the formation and collapse of microscopic bubbles, generates localized high temperatures and pressures that accelerate the chemical transformation. mdpi.com
This green chemistry approach has been employed in the synthesis of various heterocyclic derivatives. For instance, the synthesis of N-(7-(R)-2-oxa-8-azabicyclo[4.2.0]octan-8-yl)isonicotinamide derivatives was successfully carried out using ultrasonic irradiation. researchgate.net Similarly, the synthesis of 1,2,4-triazole (B32235) derivatives has been shown to be more efficient under ultrasound conditions compared to conventional methods, with significantly reduced reaction times and improved yields. mdpi.com These examples highlight the potential of ultrasound as a valuable tool for the synthesis of complex molecules like this compound.
Table 3: Yields and Reaction Times for Ultrasound-Assisted Synthesis of Azetidine Derivatives
| Product | Time (min) | Yield (%) |
|---|---|---|
| 4a | 90 | 83 |
| 4b | 96 | 80 |
| 4c | 80 | 79 |
| 4d | 99 | 76 |
| 4e | 94 | 81 |
Derivatization Strategies on the this compound Scaffold
The amide group of this compound is a prime target for chemical modification to generate analogues with altered properties. Common transformations include conversion to thioamides and imidamides, or N-substitution.
Conversion to Thioamides: The direct conversion of the amide to a thioamide is a well-established bioisosteric replacement that can significantly alter hydrogen bonding capabilities and metabolic stability. This thionation can be achieved using various reagents. Classic reagents include Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) under reflux conditions. rsc.org More modern, milder protocols have also been developed. For instance, a two-step, one-pot procedure involving chlorination of the amide followed by reaction with a dithiocarbamate (B8719985) salt, such as N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt, provides an efficient route to thioamides under less harsh conditions. rsc.org Another approach is the use of aqueous ammonium sulfide (B99878), which can effectively replace hydrogen sulfide for the thiolysis of activated amides. capes.gov.br
Synthesis of Nicotinimidamides: The amide can be transformed into a nicotinimidamide, a derivative where the carbonyl oxygen is replaced by a substituted nitrogen atom. A novel and efficient method for this involves a tandem copper-catalyzed four-component reaction. This domino reaction utilizes O-acetyl oximes, terminal ynones, sulfonyl azides, and ammonium acetate (B1210297) (NH₄OAc) to construct the nicotinimidamide core through a sequence of CuAAC/ring-cleavage/cyclization/oxidation steps. nih.gov This advanced synthetic strategy allows for the creation of complex nicotinamide derivatives from simpler starting materials.
N-Substitution: The hydrogen atoms on the amide nitrogen can be replaced with various substituents. This is typically achieved by forming the amide bond between 5-(4-methoxyphenyl)nicotinic acid (or its activated acyl chloride derivative) and a primary or secondary amine. For example, reacting the corresponding acyl chloride with a substituted amine, such as aminothiophene, in the presence of a base like triethylamine, yields N-substituted nicotinamide derivatives. nih.gov This modular approach allows for the introduction of a wide array of functional groups onto the amide nitrogen.
Table 1: Representative Modifications of the Nicotinamide Amide Moiety This table illustrates general synthetic transformations as they would be applied to the this compound scaffold.
| Starting Material | Transformation | Reagents/Conditions | Product |
|---|---|---|---|
| This compound | Thionation | Lawesson's Reagent, Toluene, Reflux | 5-(4-Methoxyphenyl)nicotinothioamide |
| This compound | Thionation | 1. (COCl)₂, 2. N-Isopropyldithiocarbamate Salt | 5-(4-Methoxyphenyl)nicotinothioamide |
| 5-(4-Methoxyphenyl)nicotinic acid | Amide Coupling | 1. Oxalyl Chloride, 2. R¹R²NH, Et₃N | N,N-Disubstituted-5-(4-methoxyphenyl)nicotinamide |
| O-acetyl oximes, ynones, etc. | Four-Component Reaction | CuI, Sulfonyl Azides, NH₄OAc, MeCN, 80°C | 5-(4-Methoxyphenyl)nicotinimidamide Analogue |
To explore structure-activity relationships, analogues of this compound are often synthesized with different substituents on the phenyl ring. The most powerful and widely used method for this purpose is the Suzuki-Miyaura cross-coupling reaction.
This palladium-catalyzed reaction creates a carbon-carbon bond between an aryl halide and an arylboronic acid. In the context of synthesizing analogues of this compound, the strategy typically involves coupling a 5-halonicotinamide derivative (e.g., 5-bromonicotinamide) with a variety of substituted phenylboronic acids. nih.gov The reaction is valued for its mild conditions and tolerance of a wide range of functional groups, allowing for the synthesis of a diverse library of compounds.
The general procedure involves reacting 5-bromonicotinamide (B182952) with the desired arylboronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium phosphate (B84403) (K₃PO₄) or sodium carbonate (Na₂CO₃) in a suitable solvent system like 1,4-dioxane (B91453) or DMF/water. nih.govorganic-chemistry.org By simply changing the boronic acid partner, a multitude of analogues can be generated, providing a systematic way to probe the effects of electronic and steric changes on the phenyl ring.
Table 2: Synthesis of 5-Aryl Nicotinamide Analogues via Suzuki Coupling This table presents a virtual library of analogues achievable by varying the arylboronic acid in a Suzuki coupling reaction with 5-bromonicotinamide.
| Arylboronic Acid | Catalyst System | Resulting 5-Aryl Nicotinamide Analogue |
|---|---|---|
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane | 5-(4-Fluorophenyl)nicotinamide |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane | 5-(4-Chlorophenyl)nicotinamide |
| 4-Methylphenylboronic acid (p-tolylboronic acid) | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane | 5-(4-Methylphenyl)nicotinamide |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane | 5-(4-(Trifluoromethyl)phenyl)nicotinamide |
| 3,4-Dimethoxyphenylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane | 5-(3,4-Dimethoxyphenyl)nicotinamide |
| Naphthalen-2-ylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane | 5-(Naphthalen-2-yl)nicotinamide |
Annulation strategies involve using the existing nicotinamide ring as a foundation to build additional fused heterocyclic rings, leading to more complex polycyclic structures. One prominent example is the synthesis of thieno[2,3-b]pyridines. This can be achieved starting from nicotinamide derivatives that are first converted to a pyridinethione. The pyridinethione then undergoes reaction with an α-halocarbonyl compound, followed by an intramolecular cyclization in the presence of a base like sodium ethoxide, to yield the fused thienopyridine system. acs.org This creates a new five-membered, sulfur-containing ring fused to the original pyridine core.
Broader strategies for forming fused pyridine systems, such as naphthyridines, often start from aminopyridine precursors. For example, 1,8-naphthyridine (B1210474) derivatives can be synthesized via a three-component condensation of a 2-aminopyridine, an aldehyde, and an active methylene (B1212753) compound like malononitrile. organic-chemistry.orgrsc.org While this does not start directly from this compound, it illustrates a fundamental approach where the pyridine ring serves as a synthon for building fused bicyclic systems. Applying this logic, a hypothetical conversion of the amide group of this compound to an amino group via a Hofmann rearrangement would yield a 5-aryl-3-aminopyridine, a potential precursor for such cyclization reactions to form fused systems like 1,5-naphthyridines. nih.gov
Table 3: Examples of Ring Fusion Strategies Involving the Pyridine Core
| Reaction Type | Precursors | Key Reagents/Conditions | Fused Heterocyclic Product |
|---|---|---|---|
| Thienopyridine Synthesis | Pyridine-2(1H)-thione derivative, α-haloketone | Sodium Ethoxide, Reflux | Thieno[2,3-b]pyridine |
| Naphthyridine Synthesis | 2-Aminopyridine, Aldehyde, Malononitrile | Lewis Acid or Base Catalyst | 1,8-Naphthyridine derivative |
| Skraup Reaction Analogue | 3-Aminopyridine derivative, Glycerol | I₂, H₂SO₄ (classical) | 1,5-Naphthyridine derivative |
The nitrogen atom of the pyridine ring in nicotinamide is nucleophilic and can be readily quaternized by reaction with various electrophiles. This transformation introduces a permanent positive charge and significantly alters the electronic profile of the molecule.
The quaternization of nicotinamide and its derivatives has been achieved using a range of alkylating agents. Simple alkyl halides like methyl iodide react to form N-methylpyridinium salts. More complex electrophiles, such as substituted 2-bromoacetophenones, are also effective. For instance, reacting nicotinamide with 2-bromo-4'-methoxyacetophenone (B141222) yields 3-carbamoyl-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyridin-1-ium bromide. rsc.org
These reactions can be performed using conventional heating methods, often requiring long reaction times of up to 24 hours. rsc.org However, the use of microwave irradiation has been shown to dramatically improve these syntheses, significantly shortening reaction times to as little as 10-20 minutes and increasing yields substantially, in some cases by up to eightfold. rsc.org The choice of solvent, such as absolute ethanol (B145695) or acetone, can also influence the reaction efficiency.
Table 4: Comparison of Synthetic Methods for the Quaternization of Nicotinamide
| Electrophile | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 2-Bromo-4'-bromoacetophenone | Conventional (Reflux) | 25 h | 51% | rsc.org |
| 2-Bromo-4'-bromoacetophenone | Microwave (Ethanol) | 10 min | 91% | rsc.org |
| 2-Bromo-4'-methoxyacetophenone | Conventional (Reflux) | 24 h | 11% | rsc.org |
| 2-Bromo-4'-methoxyacetophenone | Microwave (Ethanol) | 20 min | 89% | rsc.org |
| Methyl Iodide | Conventional (Reflux) | 17 h | 78% | rsc.org |
| Methyl Iodide | Microwave (Ethanol) | 10 min | 95% | rsc.org |
Advanced Structural Elucidation and Spectroscopic Characterization of 5 4 Methoxyphenyl Nicotinamide Series
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For the 5-(4-methoxyphenyl)nicotinamide series, both ¹H-NMR and ¹³C-NMR are utilized to map the carbon-hydrogen framework.
¹H-NMR (Proton NMR) spectroscopy of nicotinamide (B372718) derivatives reveals distinct signals for each proton, with their chemical shifts (δ) indicating their electronic environment and coupling patterns revealing neighboring protons. For instance, in related nicotinamide structures, protons on the pyridine (B92270) ring typically appear in the aromatic region (δ 7-9 ppm), while protons of the methoxy (B1213986) group on the phenyl ring would be expected to resonate further upfield. mdpi.comnih.gov The amide protons (-CONH₂) often present as a broad singlet, though their chemical shift can be solvent-dependent.
¹³C-NMR (Carbon-13 NMR) spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. In nicotinamide-related compounds, the carbonyl carbon of the amide group is typically found in the downfield region (around 165-175 ppm). chemicalbook.com Aromatic carbons resonate in the range of approximately 110-160 ppm, and the methoxy carbon would appear around 55-60 ppm. chemicalbook.comnp-mrd.orghmdb.cachemicalbook.com The specific chemical shifts provide insight into the electronic effects of the substituents on both the pyridine and phenyl rings. researchgate.net
Below are representative, though not specific to this compound, data tables for nicotinamide to illustrate the type of data obtained.
Table 1: Representative ¹H-NMR Data for Nicotinamide
| Proton | Chemical Shift (δ) ppm |
|---|---|
| H-2 | 8.894 |
| H-6 | 8.686 |
| H-4 | 8.211 |
| H-5 | 7.567 |
Data sourced from a 400 MHz spectrometer in D₂O with DSS as a reference. bmrb.io
Table 2: Representative ¹³C-NMR Data for Nicotinamide
| Carbon | Chemical Shift (δ) ppm |
|---|---|
| C-7 (C=O) | 154.525 |
| C-6 | 150.342 |
| C-2 | 139.152 |
| C-5 | 131.938 |
| C-4 | 126.922 |
| C-3 | 173.377 |
Data sourced from a 400 MHz spectrometer in D₂O with DSS as a reference. bmrb.io
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.
Key expected vibrational frequencies include:
N-H stretching: The amide group (-CONH₂) will show characteristic stretches, typically in the region of 3100-3500 cm⁻¹. Often, two bands are observed for the symmetric and asymmetric stretching of the N-H bonds. researchgate.net
C=O stretching: A strong absorption band corresponding to the carbonyl group of the amide is expected in the range of 1650-1680 cm⁻¹. researchgate.net
C-O stretching: The methoxy group (-OCH₃) will exhibit a characteristic C-O stretching vibration, typically around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).
Aromatic C-H and C=C stretching: The pyridine and phenyl rings will show multiple bands in the regions of 3000-3100 cm⁻¹ (C-H stretching) and 1400-1600 cm⁻¹ (C=C ring stretching). researchgate.netresearchgate.net
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (-CONH₂) | N-H stretch | 3100 - 3500 |
| Amide (-CONH₂) | C=O stretch | 1650 - 1680 |
| Methoxy (-OCH₃) | C-O stretch | ~1250 (asym), ~1030 (sym) |
| Aromatic Rings | C-H stretch | 3000 - 3100 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.
For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) or, more commonly in techniques like electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺). massbank.eu The exact mass measured by HRMS can be used to confirm the elemental formula C₁₃H₁₂N₂O₂. nih.gov Fragmentation patterns observed in the MS/MS spectrum can further corroborate the proposed structure, with characteristic losses of the amide group or fragments from the aromatic rings. researchgate.net
Table 4: HRMS Data for a Nicotinamide-related Compound
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 256.0821 for C₁₁H₁₃NO₆ |
This data is for a related compound to illustrate the precision of HRMS. nih.gov
X-ray Crystallography for Absolute Configuration and Solid-State Structure
A single-crystal X-ray diffraction study of this compound would reveal the planar arrangement of the pyridine and phenyl rings and the orientation of the amide and methoxy groups. nih.govresearchgate.net It would also provide insights into the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. researchgate.net
Chromatographic Purity Analysis (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of a compound. helixchrom.com A validated HPLC method can separate the target compound from any impurities, starting materials, or byproducts. nih.gov For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like acetic or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comnih.govformosapublisher.org The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
Table 5: Example HPLC Method Parameters for Nicotinamide Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid |
| Detection | UV at a specific wavelength (e.g., 260 nm) |
| Flow Rate | Typically 1.0 mL/min |
These are general conditions and would be optimized for the specific compound. helixchrom.comnih.govsielc.comformosapublisher.org
Computational Chemistry and Theoretical Modeling of 5 4 Methoxyphenyl Nicotinamide and Its Analogues
Quantum Chemical Calculations (e.g., DFT, B3LYP/6–31 + G(d,p))
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the molecular properties of 5-(4-Methoxyphenyl)nicotinamide. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-31+G(d,p) is a widely used and reliable method for optimizing molecular geometries and calculating electronic properties of organic molecules. researchgate.netfip.org This level of theory provides a good balance between computational cost and accuracy for predicting structures, vibrational frequencies, and other molecular attributes. researchgate.netscience.gov The geometry optimization process using this method seeks to find the lowest energy conformation of the molecule, which represents its most stable structure on the potential energy surface. researchgate.net
Electronic Structure Analysis (HOMO/LUMO Orbital Energy and Distribution)
The electronic behavior of this compound is primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unesp.brwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and the energy required for its lowest electronic excitation. nih.govschrodinger.comlibretexts.org
A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. nih.gov Conversely, a large energy gap indicates higher stability and lower reactivity, characteristic of a "hard" molecule. nih.gov For analogous N'-benzylidene-nicotinohydrazide derivatives, the HOMO is often localized on the nicotinoyl and hydrazide moieties, while the LUMO is distributed over the entire molecule. nih.gov In this compound, the HOMO is expected to be concentrated around the electron-rich methoxyphenyl and pyridine (B92270) rings, while the LUMO would likely be distributed across the pyridine and amide groups. The energy of these orbitals dictates the molecule's ability to engage in charge-transfer interactions. nih.gov
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.15 |
| ELUMO | -1.55 |
| Energy Gap (ΔE) | 4.60 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.netresearchgate.net It helps in identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. researchgate.netthaiscience.info The MEP map is color-coded, where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue represents regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green and yellow areas denote regions with intermediate or near-zero potential. researchgate.net
For this compound, the most negative potential (red) is expected to be located around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring. researchgate.net These sites are the most likely to act as hydrogen bond acceptors or to be attacked by electrophiles. The most positive potential (blue) would be concentrated on the amide hydrogen atom, making it a likely hydrogen bond donor and a site for nucleophilic attack. researchgate.net
Reactivity Descriptors and Frontier Molecular Orbitals
Based on the energies of the frontier molecular orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. researchgate.netresearchgate.net These descriptors, derived from conceptual DFT, include electronegativity (χ), chemical potential (μ), chemical hardness (η), and chemical softness (S). nih.govresearchgate.net
Electronegativity (χ) measures the ability of a molecule to attract electrons.
Chemical Potential (μ) is the negative of electronegativity and relates to the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η) quantifies the resistance of a molecule to change its electron distribution. It is calculated from the HOMO-LUMO gap. nih.gov
Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability. nih.gov
These descriptors provide a quantitative framework for understanding the molecule's stability and reactivity. unesp.brwikipedia.org
| Reactivity Descriptor | Value (eV) |
|---|---|
| Electronegativity (χ) | 3.85 |
| Chemical Potential (μ) | -3.85 |
| Chemical Hardness (η) | 2.30 |
| Chemical Softness (S) | 0.43 |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound is essential to understand its three-dimensional structure and flexibility. This can be achieved by performing a potential energy scan, where the energy of the molecule is calculated as a function of the rotation around its key single bonds, such as the bond connecting the two aromatic rings. sci-hub.se This analysis helps identify the most stable conformers (low-energy states) that the molecule is likely to adopt. sci-hub.se
Molecular Dynamics (MD) simulations provide further insight into the dynamic behavior of the molecule over time. nih.gov By simulating the motion of atoms and bonds, MD can reveal how the molecule flexes, vibrates, and interacts with its environment, such as a solvent or a biological receptor. nih.gov Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation and the Root Mean Square Fluctuation (RMSF) to identify flexible regions within the molecule. nih.gov
Molecular Docking Studies for Putative Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. nih.govnih.gov This method is crucial for identifying potential biological targets for this compound and understanding its mechanism of action at a molecular level.
For nicotinamide (B372718) derivatives, potential targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have been investigated. nih.gov The docking process involves placing the 3D structure of this compound into the active site of a target protein. A scoring function then estimates the binding energy, with lower scores indicating a more favorable interaction. nih.gov Analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-alkyl interactions, between the ligand and the amino acid residues of the protein's active site. sci-hub.senih.gov Such studies can guide the design of more potent analogues by optimizing these interactions.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For this compound and its analogues, a QSAR model could be developed to predict their activity against a specific biological target.
The development of a QSAR model involves several steps:
Data Set Compilation : A series of related compounds with experimentally measured biological activities is collected. nih.gov
Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic descriptors from DFT calculations (e.g., HOMO/LUMO energies, dipole moment), topological descriptors, and steric descriptors. mdpi.com
Model Generation : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the biological activity. researchgate.net
Validation : The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov
2D-QSAR and 3D-QSAR Approaches
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are pivotal in drug discovery for predicting the activity of new compounds and optimizing lead structures.
2D-QSAR
Two-dimensional QSAR (2D-QSAR) studies utilize descriptors that are derived from the 2D representation of a molecule. These descriptors can include physicochemical properties like lipophilicity (logP), molar refractivity, and electronic parameters, as well as topological indices that describe molecular size, shape, and branching.
For instance, a study on a series of nicotinic acid derivatives investigated the relationship between their lipophilicity and various structural descriptors. akjournals.com The researchers found a significant correlation between the experimentally determined lipophilicity (RM0) and calculated partition coefficients (logP), which are crucial parameters in 2D-QSAR for predicting a compound's absorption and distribution. akjournals.com Such models often take the form of a linear equation, providing a straightforward interpretation of how different properties influence biological activity.
Key Descriptors in 2D-QSAR Studies of Nicotinamide Analogues
| Descriptor Type | Examples | Relevance |
| Lipophilicity | logP, RM0 | Influences membrane permeability and target binding |
| Topological Indices | Connectivity indices (χ), Shape indices | Describe molecular size, branching, and shape |
| Electronic | Hammett constants (σ), Dipole moment | Quantify the electronic effects of substituents |
3D-QSAR
Three-dimensional QSAR (3D-QSAR) methods extend upon 2D-QSAR by considering the three-dimensional structure of the molecules and how they interact with a biological target. These approaches provide a more detailed and spatially-aware understanding of structure-activity relationships. The core principle involves aligning a series of active molecules and then calculating steric and electrostatic interaction fields around them. These fields are then used as variables to build a statistical model, often using techniques like Partial Least Squares (PLS).
A notable example is a 3D-QSAR study conducted on a series of novel 4,5-dihydro-1H-pyrazole niacinamide derivatives as potential BRAF inhibitors. nih.gov This study successfully built a 3D-QSAR model that provided insights into the pharmacophoric requirements for potent inhibitory activity. nih.gov Such models generate contour maps that visualize regions where certain properties are favorable or unfavorable for activity. For example, a green contour might indicate a region where bulky groups enhance activity, while a yellow contour might suggest that bulky groups are detrimental.
The general workflow for a 3D-QSAR study involves several key steps:
Selection of a training set of molecules with a range of biological activities.
3D structure generation and alignment of the molecules based on a common scaffold.
Calculation of molecular interaction fields (e.g., steric and electrostatic fields).
Generation and validation of the QSAR model using statistical methods.
These models are powerful for lead optimization, as they can guide the modification of a lead compound to enhance its activity and selectivity. youtube.com
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a cornerstone of ligand-based drug design, especially when the 3D structure of the biological target is unknown. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to exert a specific biological effect.
A pharmacophore model typically includes features such as:
Hydrogen bond acceptors and donors
Hydrophobic regions
Aromatic rings
Positive and negative ionizable groups
These features are arranged in a specific 3D geometry. Once a pharmacophore hypothesis is generated from a set of active molecules, it can be used as a 3D query to screen large compound databases to identify new molecules that fit the model and are therefore likely to be active. youtube.comresearchgate.net
In the context of nicotinamide analogues, pharmacophore modeling has been instrumental in designing inhibitors for various enzymes. For example, in the design of VEGFR-2 inhibitors, a nicotinamide-based derivative was developed by identifying the key pharmacophoric features required for interaction with the enzyme's catalytic pocket. nih.gov These features included a hetero-aromatic nucleus, a linker moiety, hydrogen bond donors and acceptors, and a terminal hydrophobic group. nih.gov
Steps in Ligand-Based Pharmacophore Modeling
| Step | Description |
| 1. Conformational Analysis | Generating a representative set of low-energy conformations for each active ligand. |
| 2. Feature Identification | Identifying the key pharmacophoric features present in the active molecules. |
| 3. Model Generation | Aligning the active compounds and generating pharmacophore hypotheses that are common to them. |
| 4. Model Validation | Assessing the ability of the pharmacophore model to distinguish between active and inactive compounds. |
| 5. Database Screening | Using the validated pharmacophore as a 3D query to search for new potential hits in compound libraries. |
This approach allows for the exploration of diverse chemical scaffolds that may not be obvious from the initial set of active compounds, thereby facilitating the discovery of novel chemical entities. youtube.com The integration of pharmacophore modeling with 3D-QSAR and molecular docking provides a powerful computational workflow for modern drug discovery. youtube.comresearchgate.net
Molecular Interactions and Biological Activity Profiling in Vitro and Cellular Studies
Enzyme Inhibition and Activation Studies
The ability of nicotinamide (B372718) derivatives to modulate the activity of key enzymes is a primary area of research, revealing potential therapeutic applications in oncology and other diseases.
Kinase Inhibition Profiling
Kinases are critical regulators of cellular signaling, and their dysregulation is a common feature of cancer. researchgate.netnih.gov Consequently, kinase inhibitors are a major class of targeted therapies. researchgate.netnih.gov While direct inhibitory data for 5-(4-Methoxyphenyl)nicotinamide on several key kinases is not extensively documented, research on related nicotinamide structures provides significant insights.
BRAF(V600E) Kinase: The BRAF(V600E) mutation is a known oncogenic driver in a significant percentage of melanomas and other cancers, making it a critical therapeutic target. nih.govnih.govmdpi.com This mutation leads to the constitutive activation of the MAPK signaling pathway, promoting cell proliferation and survival. nih.govmdpi.com While specific studies on the inhibitory action of this compound against BRAF(V600E) are limited, the broader class of kinase inhibitors often involves complex heterocyclic scaffolds designed to fit into the ATP-binding pocket of the enzyme. researchgate.net
Aurora-A Kinase: Aurora-A kinase is a key regulator of mitosis, and its overexpression is linked to the progression of various cancers, including epithelial ovarian cancer. nih.govnih.gov Inhibition of Aurora-A can lead to cell cycle arrest, typically in the G2/M phase, and induce apoptosis in cancer cells. nih.gov Studies on specific Aurora-A inhibitors like MK-5108 have demonstrated a significant reduction in the growth of chemoresistant ovarian cancer stem cells. nih.gov This is achieved by inducing polyploidy and cell cycle arrest, alongside inhibiting the NFκB pathway. nih.gov The therapeutic potential of targeting Aurora kinases has led to the development of numerous inhibitor scaffolds. google.com
HDAC3: Histone deacetylases (HDACs) are crucial epigenetic regulators, and their inhibitors are a promising class of anticancer agents. While many HDAC inhibitors (HDACi) face challenges due to metabolic abnormalities associated with their zinc-binding group, new scaffolds are being explored. rsc.org A series of novel nicotinamide derivatives have been designed and synthesized as potential HDAC3 inhibitors. rsc.org Although this compound was not specifically listed in this series, related compounds showed significant activity. rsc.org For instance, compound 6b from the study demonstrated potent inhibition of HDAC3. rsc.org This highlights the potential of the nicotinamide scaffold for developing specific HDAC3 inhibitors. rsc.org It is important to note that nicotinamide itself is known as a non-selective inhibitor of Class III HDACs (sirtuins), which is a different class from HDAC3 (Class I). nih.gov
Table 1: HDAC3 Inhibition by a Nicotinamide Derivative
| Compound | HDAC3 IC₅₀ (µM) | Pan-HDAC IC₅₀ (µM) |
|---|---|---|
| Compound 6b | 0.694 | 4.648 |
| BG45 (Reference) | - | 5.506 |
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitosis, making them an attractive target for anticancer drugs. nih.gov Inhibitors of tubulin polymerization can arrest the cell cycle and induce apoptosis. frontiersin.orgnih.gov While direct evidence for this compound is scarce, studies on structurally related compounds are informative. A series of 9-aryl-5H-pyrido[4,3-b]indole derivatives, which also contain an aryl group, were investigated as tubulin polymerization inhibitors. frontiersin.orgnih.gov One compound from this series, 9-(4-Methoxyphenyl)-5H-pyrido[4,3-b]indole (7h) , contains the same 4-methoxyphenyl (B3050149) substituent. frontiersin.orgnih.gov Another derivative in the series, compound 7k , was shown to effectively inhibit tubulin polymerization in a dose-dependent manner, disrupt the cellular microtubule network, and exhibit antiproliferative activity against HeLa cancer cells. frontiersin.orgnih.gov This suggests that the presence of the methoxyphenyl group on a heterocyclic core can be a feature of compounds targeting tubulin. frontiersin.orgnih.gov
NAD+/NADP+ Metabolism Modulation and Redox Status Impact
Nicotinamide is a central precursor for the synthesis of the essential coenzymes nicotinamide adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). nih.govnih.govresearchgate.net These molecules are vital for a vast array of cellular functions. nih.govembopress.org
NAD+ is a key player in cellular energy metabolism, acting as a hydride acceptor in catabolic pathways like glycolysis and the Krebs cycle. nih.govresearchgate.net The ratio of its oxidized (NAD+) to reduced (NADH) form is a critical indicator of the cell's redox state and influences mitochondrial energy production. nih.gov NADP+, derived from NAD+, and its reduced form NADPH are crucial for anabolic pathways and for defending against oxidative stress. embopress.org
As a derivative of nicotinamide, this compound is expected to be involved in these metabolic pathways. Supplementation with nicotinamide precursors like nicotinamide riboside (NR) has been shown to effectively increase NAD+ levels in tissues. nih.govcasi.org Furthermore, nicotinamide itself has demonstrated antioxidant properties by reducing levels of reactive oxygen species (ROS) in cells undergoing senescence and protecting skin cells from oxidative stress induced by environmental pollutants. nih.govbiomolther.org It can protect cellular bioenergetics by preventing decreases in glycolytic rates under oxidative stress. researchgate.net This protective role is linked to its ability to maintain the pool of NAD+ necessary for energy-dependent DNA repair and other vital processes. nih.govresearchgate.net
Receptor Binding and Ligand-Target Engagement Assays
Beyond direct enzyme inhibition, nicotinamide-based compounds can modulate the activity of cellular receptors, influencing gene transcription and protein function.
PPARγ Transactivation Activity
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor that plays a significant role in adipogenesis, inflammation, and cancer. nih.govnih.govjmb.or.kr Upon activation by a ligand, PPARγ can induce the transcription of target genes, leading to various cellular responses, including apoptosis in cancer cells. jmb.or.kr
While direct studies on this compound are not available, a compound with a related structural motif, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP) , has been identified as a dual regulator of VEGFR2 and PPARγ. jmb.or.kr Research showed that MMPP enhances the transcriptional activity of PPARγ in breast cancer cell lines. jmb.or.kr This activation of PPARγ by MMPP was linked to the upregulation of the tumor suppressor PTEN and subsequent inhibition of the pro-survival AKT signaling pathway, ultimately leading to apoptosis and suppression of cancer cell migration. jmb.or.kr This finding suggests that the 4-methoxyphenyl group can be part of a molecular structure that effectively engages and activates PPARγ. jmb.or.kr
CFTR Potentiation Mechanisms
The cystic fibrosis transmembrane conductance regulator (CFTR) is an ion channel, and mutations in its gene cause cystic fibrosis. nih.gov Potentiator molecules are a class of drugs that can rescue the function of some mutant CFTR channels at the cell surface. nih.govnih.gov
Recent computational and experimental studies have identified nicotinamide (NAM) itself as a molecule with the potential to act as a CFTR modulator. unibs.it Drug repositioning studies predicted that nicotinamide could fit into the binding site of the F508del-CFTR mutant protein, the most common CF-causing mutation. unibs.it Critically, it was found that nicotinamide does not compete with corrector drugs like lumacaftor (B1684366) but instead helps to stabilize the drug's binding. unibs.it Cell-based assays confirmed that nicotinamide could synergize with lumacaftor to increase its ability to rescue the function of the mutant CFTR protein. unibs.it This indicates that the core nicotinamide structure is a valid scaffold for developing novel CFTR modulators. unibs.it
Cellular Activity Assays (Excluding Human Clinical Data)
Antiproliferative and Cytotoxic Effects in Cancer Cell Lines
The potential of nicotinamide derivatives as anticancer agents has been a subject of significant research. Diarylpentanoids (DAPs), which are structurally related to curcumin, have demonstrated notable anti-tumorigenic effects. nih.gov These compounds are known to inhibit cancer cell growth by influencing a variety of signaling pathways and molecular targets, including NF-κB, PI3K/PTEN/Akt/mTOR, and the MAPK/ERK pathway. nih.gov
One such diarylpentanoid, 1,5-bis(4-hydroxy-3-methoxyphenyl)1,4-pentadiene-3-one (MS13), has shown greater cytotoxic effects in several human cancer cell lines compared to its parent compound, curcumin. nih.gov Studies have indicated its efficacy against prostate, cervical, colon, glioblastoma, and neuroblastoma cancer cells. nih.gov Research on non-small cell lung cancer (NSCLC) cell lines, specifically squamous cell carcinoma (NCI-H520) and adenocarcinoma (NCI-H23), has been conducted to determine the cytotoxic, antiproliferative, and apoptotic activity of MS13. nih.gov
Thienopyrimidines, which are bioisosteres of purine, have also been investigated for their cytotoxic properties. nih.gov Certain 5-arylthieno[2,3-d]pyrimidines have exhibited cytotoxicity against the MCF-7 breast cancer cell line. nih.gov Further research into novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates has been performed to evaluate their in vitro antiproliferative activity against human and mouse cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. nih.gov One compound, in particular, demonstrated a significant antiproliferative effect on the MCF-7 cell line with an IC50 value of 4.3 ± 0.11 µg/mL. nih.gov
Table 1: Antiproliferative Activity of a Thienopyrimidine Derivative
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 4.3 ± 0.11 |
| MDA-MB-231 | Not specified |
| MCF-10A | Not specified |
| BLAB 3T3 | Not specified |
Data derived from in vitro studies on 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates. nih.gov
Anti-inflammatory Responses in Cellular Models (e.g., Macrophage Cells)
Nicotinamide and its derivatives have been shown to modulate inflammatory responses in various cellular models. Nicotinamide riboside (NR), a precursor to NAD+, has demonstrated anti-inflammatory effects in human M1 macrophages. nih.gov Studies have shown that NR increases the expression of the CC-chemokine receptor 7 (CCR7), which in turn enhances macrophage migration induced by the chemokine ligand 19 (CCL19). nih.gov This effect is dependent on the synthesis of prostaglandin (B15479496) E2 (PGE2), which is upregulated by NR through a SIRT3-dependent mechanism that increases the levels of cyclooxygenase 2 (COX-2). nih.gov
Furthermore, nicotinamide supplementation has been observed to reduce inflammatory cytokines in macrophages as they differentiate and polarize into reparative macrophages. nih.gov In the context of gastric cancer, the metabolism of nicotinamide by macrophages and fibroblasts within the tumor microenvironment has been shown to influence immune responses. nih.gov Macrophages expressing nicotinamide phosphoribosyltransferase (NAMPT) and fibroblasts expressing nicotinamide N-methyltransferase (NNMT) regulate the ratio of nicotinamide to 1-methylnicotinamide, which in turn affects the function of CD8+ T cells. nih.gov
Antibacterial and Antifungal Efficacy in Microbial Cultures
Nicotinamide derivatives have been explored for their antimicrobial properties against a range of pathogens. Studies have evaluated the antibacterial activity of newly synthesized nicotinamidine derivatives against both Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, and Gram-positive bacteria, including Staphylococcus aureus and Bacillus megaterium. nih.gov The minimum inhibitory concentration (MIC) values for these compounds were found to be in the range of 10–20 μM. nih.gov Notably, two specific derivatives showed excellent MIC values of 10 μM against Staphylococcus aureus, comparable to the antibiotic ampicillin. nih.gov
The antifungal activity of nicotinamide and its analogues has also been a focus of research. Nicotinamide itself has demonstrated direct antifungal activity against several Candida species and Cryptococcus neoformans. mdpi.com A series of novel nicotinamide derivatives were synthesized and evaluated for their activity against Candida albicans SC5314. nih.gov One compound emerged as particularly potent, with a MIC value of 0.25 μg/mL against this strain, and it also showed significant activity against fluconazole-resistant C. albicans strains. nih.gov
Other research has focused on imidazo[1,2-a]pyridine (B132010) derivatives, with some compounds showing moderate antibacterial and antifungal activity at a concentration of 50 µg/ml. researchgate.net
Table 2: Antimicrobial Activity of Nicotinamidine Derivatives
| Microorganism | Strain | MIC (μM) |
|---|---|---|
| Escherichia coli | ATCC 25922 | 10-20 |
| Pseudomonas aeruginosa | ATCC 27853 | 10-20 |
| Staphylococcus aureus | ATCC 25923 | 10 |
| Bacillus megaterium | ATCC 14591 | 10-20 |
Data represents the range of minimum inhibitory concentrations observed for a series of newly synthesized nicotinamidine derivatives. nih.gov
Table 3: Antifungal Activity of a Nicotinamide Derivative (16g)
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans SC5314 | 0.25 |
| Fluconazole-sensitive C. albicans | 0.125-0.5 |
| Fluconazole-resistant C. albicans | 0.125-1 |
Data from a study evaluating the antifungal activity of synthesized nicotinamide derivatives. nih.gov
Antiviral Activity (Pre-clinical)
Pre-clinical studies have indicated the potential of certain nicotinamide-related compounds in combating viral infections. For instance, N-(4-hydroxyphenyl) retinamide (B29671) (4-HPR), also known as fenretinide, has been identified as an antiviral compound that inhibits dengue virus 2 (DV2) and other flaviviruses. nih.gov Its mechanism of action involves limiting the accumulation of viral RNA. nih.gov
Research has also demonstrated that 4-HPR is a potent inhibitor of the Zika virus (ZIKV) in various mammalian cell lines. nih.gov This antiviral activity is associated with a significant reduction in the steady-state abundance of viral genomic RNA. nih.gov Experiments have shown that 4-HPR leads to a rapid decrease in the rate of viral RNA synthesis in infected cells, although it does not directly inhibit the viral replicase enzyme. nih.gov
Modulation of Specific Cellular Pathways (e.g., NF-κB, MMP9, NOX4 in cellular models)
The compound 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1], derived from seahorse, has been shown to inhibit the expression of matrix metalloproteinase-9 (MMP-9). nih.gov This inhibition is achieved by regulating the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways in HT1080 human fibrosarcoma cells. nih.gov Specifically, SE1 significantly suppressed the phosphorylation of p38 kinase, JNK, and the p65 subunit of NF-κB. nih.gov Molecular docking studies suggest that SE1 directly interacts with MMP-9 to suppress its activity. nih.gov
NADPH oxidase 4 (NOX4) is another enzyme implicated in various cellular processes. It is a source of reactive oxygen species (ROS) and is involved in signal transduction, cell differentiation, and tumor cell growth. nih.gov The regulation of NOX4 is linked to various signaling pathways. For example, in the context of diabetic retinopathy, upregulation of NOX4 has been observed. nih.gov Furthermore, NOX4 has been shown to regulate gastric cancer cell invasion and proliferation. nih.gov
Structure Activity Relationship Sar Investigations of 5 4 Methoxyphenyl Nicotinamide Analogues
Systematic Substituent Effects on the Nicotinamide (B372718) Pyridine (B92270) Ring
The nicotinamide scaffold serves as a crucial anchor for molecular interactions, and substitutions on its pyridine ring have been shown to significantly modulate biological activity.
Impact of Substitutions at C2, C4, C6 Positions
Research into N-phenyl nicotinamides as inducers of apoptosis has provided valuable SAR data regarding substitutions on the pyridine ring. nih.gov While the parent compound in that study was N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide, the principles of substitution on the nicotinamide ring are broadly applicable.
The introduction of a methyl group at the C6 position of the nicotinamide ring has been shown to enhance potency. For instance, the conversion of N-(4-ethoxy-2-nitrophenyl)nicotinamide to 6-methyl-N-(4-ethoxy-2-nitrophenyl)nicotinamide resulted in a significant increase in caspase activation activity in T47D breast cancer cells. nih.gov This suggests that steric bulk at the C6 position may be favorable for activity.
Conversely, the introduction of a chlorine atom at the C6 position led to a decrease in potency compared to the 6-methyl analogue, indicating that the nature of the substituent at this position is critical. nih.gov
The following table summarizes the effects of substitution at the C6 position of the nicotinamide ring on the pro-apoptotic activity of N-(4-ethoxy-2-nitrophenyl)nicotinamide analogues. nih.gov
| Compound | Substitution at C6 | Caspase Activation EC50 (µM) in T47D cells |
| N-(4-ethoxy-2-nitrophenyl)nicotinamide | H | 0.23 |
| 6-methyl-N-(4-ethoxy-2-nitrophenyl)nicotinamide | CH₃ | 0.082 |
| 6-chloro-N-(4-ethoxy-2-nitrophenyl)nicotinamide | Cl | 0.16 |
Data sourced from Cai et al., J Med Chem. 2003 Jun 5;46(12):2474-81. nih.gov
While specific data on C2 and C4 substitutions for 5-(4-Methoxyphenyl)nicotinamide analogues is limited in the provided context, general principles of nicotinamide SAR suggest that these positions are also critical for modulating activity and selectivity. nih.govnih.gov
Influence of Amide Linker Modifications
The amide linker is a key structural feature, providing a hydrogen bond donor (N-H) and acceptor (C=O) group, and maintaining the relative orientation of the two aromatic rings. Modifications to this linker can have a profound impact on the compound's conformational flexibility and its ability to interact with its biological target. nih.gov
While direct studies on amide linker modifications for this compound are not extensively detailed in the provided search results, research on other classes of molecules with amide linkers highlights the importance of this unit. For example, in a series of pyrrolidine (B122466) amide derivatives, altering the flexibility of the linker chain significantly influenced inhibitory potency. nih.gov Replacing a rigid phenyl moiety in the linker with a more flexible chain led to a progressive increase in potency, though it sometimes reduced selectivity. nih.gov This underscores the delicate balance between conformational freedom and pre-organization for optimal binding.
Optimization of the 4-Methoxyphenyl (B3050149) Moiety
The 4-methoxyphenyl group is a critical component for the activity of this class of compounds, and its optimization has been a key focus of SAR studies.
Position and Nature of Substituents on the Phenyl Ring (e.g., halogenation, alkylation)
The substitution pattern on the phenyl ring plays a pivotal role in determining the biological activity of N-phenyl nicotinamides. Studies on analogues of N-(4-methoxy-2-nitrophenyl)nicotinamide have demonstrated that both the position and the electronic nature of the substituents are crucial. nih.gov
In the context of pro-apoptotic activity, a nitro group at the C2 position of the phenyl ring was found to be important. The primary screening hit was N-(4-methoxy-2-nitrophenyl)nicotinamide. nih.gov Further optimization focused on the substituent at the C4 position. Replacing the 4-methoxy group with a 4-ethoxy group resulted in a significant increase in potency. nih.gov This suggests that a slightly larger, lipophilic group at this position is beneficial for activity.
The following table illustrates the effect of substituents on the phenyl ring on the pro-apoptotic and growth inhibitory activities of N-(2-nitrophenyl)nicotinamide analogues. nih.gov
| Compound | Substitution on Phenyl Ring | Caspase Activation EC50 (µM) in T47D cells | Growth Inhibition GI50 (µM) in T47D cells |
| N-(4-methoxy-2-nitrophenyl)nicotinamide | 4-OCH₃, 2-NO₂ | 0.49 | 0.76 |
| N-(4-ethoxy-2-nitrophenyl)nicotinamide | 4-OC₂H₅, 2-NO₂ | 0.23 | 0.40 |
| 6-methyl-N-(4-ethoxy-2-nitrophenyl)nicotinamide | 4-OC₂H₅, 2-NO₂ (on 6-methylnicotinamide) | 0.082 | 0.21 |
Data sourced from Cai et al., J Med Chem. 2003 Jun 5;46(12):2474-81. nih.gov
Bioisosteric Replacements of the Phenyl Ring
Bioisosteric replacement of the phenyl ring is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. While specific examples for this compound are not detailed in the provided search results, general principles can be applied.
Bioisosteres for a substituted phenyl ring can include other aromatic heterocycles such as pyridine, thiophene, or pyrazole. nih.gov The choice of the bioisostere depends on the desired properties. For example, replacing a phenyl ring with a pyridine ring can introduce a hydrogen bond acceptor and alter the electrostatic potential of the molecule. This can lead to new interactions with the biological target or changes in solubility and metabolic stability.
Non-aromatic bioisosteres can also be considered. For instance, bicyclic systems can mimic the spatial arrangement of substituents on a phenyl ring while introducing more three-dimensional character, which can be beneficial for improving properties such as solubility and reducing metabolic liability.
Exploration of Linker Chemistry and Bridging Units
The linker connecting the nicotinamide and the phenyl ring is typically an amide bond in the parent compound. Exploration of other linking chemistries can lead to analogues with different properties.
While direct examples for this compound are scarce in the provided information, studies on related classes of compounds have investigated the replacement of the amide bond with other functional groups. For instance, in the development of cannabinoid receptor antagonists, the amide linker in the lead compound was a focus of modification. nih.gov Analogues with hydrazide linkers were synthesized to probe the importance of the nitrogen atom in the amide bond for receptor binding. nih.gov
Stereochemical Considerations and Chiral Analogues
The exploration of stereochemistry in drug design and development is a critical aspect of medicinal chemistry, as the three-dimensional arrangement of atoms in a molecule can significantly influence its pharmacological activity. nih.gov For analogues of this compound, stereochemical considerations primarily revolve around the phenomenon of atropisomerism, a type of axial chirality.
Atropisomerism can occur in 5-aryl nicotinamides due to hindered rotation around the single bond connecting the pyridine ring and the 4-methoxyphenyl group. If the steric hindrance caused by substituents on both rings is sufficiently large, it can restrict free rotation, leading to the existence of stable, non-superimposable mirror-image conformations known as atropisomers. These enantiomeric forms can exhibit different biological activities, potencies, and pharmacokinetic profiles. nih.govrsc.org
While specific research on the chiral resolution and stereochemical analysis of this compound itself is not extensively documented in publicly available literature, studies on other axially chiral nicotinamides have established a precedent for the feasibility of such investigations. researchgate.net For instance, research has demonstrated the successful atroposelective resolution of various nicotinamides through methods like dynamic chiral salt formation. researchgate.net This technique has enabled the isolation of optically active atropisomers, allowing for the study of their rotational stability. Kinetic studies of the racemization of these separated atropisomers have indicated that the chiral conformation can be maintained for a significant period. researchgate.net
The implication for this compound analogues is that they too could potentially be resolved into their constituent atropisomers. The synthesis of enantiomerically pure analogues would be a crucial step in elucidating the specific stereochemical requirements for their biological targets. By separating and evaluating the individual atropisomers, researchers could determine whether one enantiomer is more active or has a more desirable pharmacological profile than the other, or the racemic mixture.
The development of asymmetric synthesis routes would also be a key strategy to access enantiomerically pure this compound analogues. rsc.orgnih.govrsc.org Such synthetic methods are designed to selectively produce a single enantiomer, thereby avoiding the need for chiral resolution of a racemic mixture. rsc.org
Advanced Applications in Chemical Biology and Research Tools
Utility in Mechanistic Pathway Elucidation
Should 5-(4-Methoxyphenyl)nicotinamide be identified as an inhibitor or activator of a specific biological pathway, its utility in elucidating the intricate mechanisms of that pathway would be significant. By observing the downstream cellular effects following treatment with this compound, researchers could map out signaling cascades and identify novel pathway components.
Potential Research Questions Addressable with this compound:
If found to be an enzyme inhibitor, what are the downstream consequences of this inhibition on cellular metabolism or signaling?
Does the compound affect the expression or post-translational modification of specific proteins?
Can it be used to validate the role of a particular protein in a disease model?
Answering these questions would necessitate a combination of techniques, including transcriptomics, proteomics, and metabolomics, to analyze the global changes induced by the compound.
Scaffolds for Combinatorial Chemistry Libraries
The core structure of this compound presents a viable scaffold for the generation of combinatorial libraries. The 5-aryl nicotinamide (B372718) framework allows for systematic chemical modifications at multiple positions, leading to the rapid synthesis of a large number of structurally related analogs.
Key Diversification Points for a Combinatorial Library:
| Position of Modification | Potential Chemical Groups to Introduce | Desired Outcome |
| Nicotinamide Amide | Various primary and secondary amines. | Modulate solubility, cell permeability, and hydrogen bonding interactions. |
| Methoxyphenyl Ring | Different substituents (e.g., halogens, alkyls, nitro groups) at various positions. | Explore structure-activity relationships (SAR) and optimize target affinity and selectivity. |
| Pyridine (B92270) Ring | Introduction of substituents on the pyridine core. | Fine-tune electronic properties and potential interactions with the target protein. |
The screening of such a library against a panel of biological targets could lead to the discovery of new lead compounds with improved potency, selectivity, and pharmacokinetic properties.
Future Research Directions and Unexplored Potential
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
Generative AI models, for instance, can design new molecules in silico that are optimized for specific biological targets. oxfordglobal.com These models, combined with reinforcement learning, can explore a vast chemical space to propose structures with enhanced potency, reduced off-target effects, and favorable pharmacokinetic properties. oxfordglobal.com By analyzing large datasets of chemical structures and their corresponding biological activities, machine learning algorithms can build predictive models, such as massively multitask Profile-QSAR (pQSAR), which can screen virtual libraries of compounds and prioritize those with the highest probability of success. oxfordglobal.com This dramatically improves the scope and accuracy of predictions. oxfordglobal.com
Furthermore, AI can optimize the design-make-test-analyze (DMTA) cycle, a traditionally time-consuming phase in drug development. oxfordglobal.com It is predicted that AI could shorten this cycle from months to just one month. oxfordglobal.com For a compound like 5-(4-Methoxyphenyl)nicotinamide, this means that new analogs targeting specific enzymes or receptors could be designed, synthesized, and tested with unprecedented speed and efficiency. nih.govoxfordglobal.com Deep learning techniques, a subset of AI, are particularly adept at extracting complex patterns from data, offering more accurate predictions and overcoming limitations of traditional machine learning models. nih.gov
| AI/ML Application | Potential Impact on this compound Research |
| Generative Models | Design of novel analogs with optimized binding affinity and specificity. nationalacademies.org |
| Predictive Modeling (pQSAR) | High-throughput virtual screening to identify promising derivatives. oxfordglobal.com |
| DMTA Cycle Optimization | Accelerated development of new drug candidates based on the core structure. oxfordglobal.com |
| Deep Learning | More accurate prediction of bioactivity and physicochemical properties. nih.gov |
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency
The advancement of synthetic organic chemistry offers new avenues for the more efficient and sustainable production of this compound and its derivatives. Future research will likely focus on developing novel synthetic routes that improve upon existing methods, which often rely on traditional cross-coupling reactions.
Flow chemistry represents another promising frontier. By conducting reactions in a continuous flow system rather than in traditional batch reactors, chemists can achieve better control over reaction parameters such as temperature and pressure, leading to higher yields, improved purity, and enhanced safety. This methodology is particularly well-suited for the large-scale production of pharmaceutical intermediates. Research into stereoselective synthesis will also be crucial for creating specific isomers of derivative compounds, which may exhibit different biological activities. A study on the synthesis of nicotinamide (B372718) riboside and its derivatives highlighted a two-step methodology for stereoselective synthesis, which could be adapted for related compounds. acs.org
Investigation of Undiscovered Biological Targets and Mechanisms
While some biological activities of nicotinamide derivatives are known, the full spectrum of molecular targets for this compound is yet to be fully elucidated. Future investigations will likely employ a range of modern biological techniques to uncover novel mechanisms of action and identify new therapeutic applications.
Target identification studies using chemoproteomics and other advanced screening platforms can reveal previously unknown protein binding partners of the compound. This could unveil its involvement in cellular pathways beyond its currently understood roles. For instance, nicotinamide and its derivatives are known to influence cellular NAD+ levels, which play a pivotal role in energy metabolism, redox homeostasis, and genetic regulation. nih.govwikipedia.org Research has shown that nicotinamide can act as an inhibitor of histone deacetylases (HDACs), which can alter gene expression. nih.gov
Further research could explore its potential as a modulator of other enzyme families. For example, some amide derivatives have been investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP), a family of proteins involved in DNA repair and cell death. researchgate.net A deeper understanding of how this compound interacts with these and other targets could open up new therapeutic possibilities in areas such as neurodegenerative diseases, metabolic disorders, and inflammatory conditions. nih.gov The immunomodulatory potential of related nicotinamide derivatives, which have been shown to affect levels of proteins like TNF-α, also warrants further investigation for this specific compound. mdpi.com
Application in Advanced Materials Science
The unique chemical structure of this compound, featuring both a rigid aromatic system and hydrogen-bonding capabilities, suggests potential applications beyond the realm of pharmaceuticals. The field of materials science may offer new opportunities for this compound, although this area remains largely unexplored.
The ability of the nicotinamide moiety to form strong hydrogen bonds could be exploited in the design of supramolecular polymers and gels. These materials, held together by non-covalent interactions, can exhibit interesting properties such as self-healing and responsiveness to external stimuli. The presence of the methoxyphenyl group could also influence the liquid crystalline properties of derivatives, making them candidates for use in electronic displays or sensors.
Furthermore, the encapsulation of bioactive compounds like this compound using proteins as wall materials is an emerging strategy to enhance their stability and bioavailability. mdpi.com Proteins are effective for this purpose due to their amphiphilic nature and ability to form protective matrices. mdpi.com This approach could be relevant for creating functional foods or controlled-release systems. While direct studies on the materials science applications of this compound are scarce, the known properties of its constituent chemical motifs provide a strong rationale for future exploration in this area.
Addressing Synthetic Challenges and Improving Yields
Future work should focus on optimizing reaction conditions, including the choice of catalyst, ligand, base, and solvent, to maximize the yield and minimize the formation of impurities. The development of robust and scalable purification techniques will also be essential for producing the compound in high purity for research and potential commercial applications.
Moreover, a deeper mechanistic understanding of the key bond-forming reactions will be invaluable. By elucidating the reaction pathways and identifying potential side reactions, chemists can devise strategies to circumvent these issues. This could involve the use of protecting groups for the pyridine (B92270) nitrogen or the design of novel catalyst systems that are more tolerant of heterocyclic substrates. The ultimate goal is to develop a synthetic route that is not only high-yielding but also cost-effective, safe, and environmentally sustainable.
Q & A
Basic Question: What are the recommended synthetic routes for 5-(4-Methoxyphenyl)nicotinamide, and how can reaction conditions be optimized for high yield?
Methodological Answer:
The synthesis of this compound typically involves coupling a nicotinoyl chloride derivative with a 4-methoxyaniline precursor under reflux conditions. A common approach includes:
- Step 1: Preparation of the nicotinoyl chloride intermediate via reaction of nicotinic acid with thionyl chloride (SOCl₂) at 60–70°C for 4–6 hours.
- Step 2: Amidation with 4-methoxyaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base like triethylamine (Et₃N) to scavenge HCl.
- Optimization: Yield improvements (≥80%) are achieved by controlling stoichiometry (1:1.2 molar ratio of acid to amine), inert atmosphere (N₂/Ar), and catalyst screening (e.g., DMAP for accelerated coupling). Purity is validated via HPLC and NMR .
Basic Question: How should researchers characterize the structural integrity and purity of this compound?
Methodological Answer:
Rigorous characterization requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Confirm methoxy (-OCH₃) proton resonance at δ 3.8–3.9 ppm and aromatic protons in nicotinamide (δ 7.5–8.5 ppm).
- ¹³C NMR: Verify carbonyl (C=O) signals at ~167 ppm and methoxy carbons at ~55 ppm.
- High-Performance Liquid Chromatography (HPLC): Use a C18 column (acetonitrile/water gradient) to assess purity (>95%).
- Mass Spectrometry (MS): ESI-MS in positive mode should show [M+H]⁺ at m/z 257.1 (C₁₃H₁₂N₂O₂).
Discrepancies in spectral data warrant repetition under controlled conditions (e.g., dry solvents, degassed samples) .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
Data inconsistencies often arise from variations in assay conditions or compound purity. To address this:
- Replicate Studies: Conduct dose-response curves (e.g., IC₅₀ values) across multiple cell lines (e.g., HEK293, HeLa) using standardized protocols (e.g., MTT assays).
- Purity Verification: Re-analyze batches via LC-MS to exclude confounding impurities.
- Target Validation: Use CRISPR knockouts or siRNA silencing to confirm specificity for proposed targets (e.g., kinase inhibition).
For example, conflicting reports on WDR5 protein degradation activity (see ) may stem from differences in cellular context or compound stability .
Advanced Question: What strategies are recommended for probing the structure-activity relationship (SAR) of this compound analogs?
Methodological Answer:
SAR studies should systematically modify key moieties:
- Methoxy Group: Replace -OCH₃ with electron-withdrawing (e.g., -NO₂) or donating (-OH) groups to assess electronic effects on receptor binding.
- Nicotinamide Core: Introduce substituents at the 2- or 4-positions to evaluate steric hindrance (e.g., methyl vs. trifluoromethyl groups).
- Amide Linker: Replace the amide with sulfonamide or urea to test hydrogen-bonding requirements.
Biological data (e.g., IC₅₀, Ki) should be correlated with computational models (docking studies using AutoDock Vina) to identify pharmacophoric features .
Basic Question: What experimental controls are critical when evaluating the pharmacokinetic properties of this compound?
Methodological Answer:
- In Vitro Controls:
- Solubility: Compare aqueous solubility with DMSO stock solutions.
- Metabolic Stability: Use liver microsomes (human/rat) with NADPH cofactor; include verapamil as a CYP3A4 control.
- In Vivo Controls:
- Pharmacokinetic (PK) studies: Administer with a reference compound (e.g., nicotinamide) to normalize absorption variability.
- Plasma Protein Binding: Use equilibrium dialysis with blank plasma to quantify free fraction .
Advanced Question: How can researchers design experiments to elucidate the mechanistic role of this compound in modulating epigenetic targets?
Methodological Answer:
- Epigenetic Profiling: Perform ChIP-seq or CUT&Tag to assess histone modification changes (e.g., H3K4me3 levels) post-treatment.
- Protein Interaction Studies: Use pull-down assays with biotinylated probes or SPR to quantify binding affinity to targets like sirtuins or HDACs.
- Transcriptomic Analysis: RNA-seq or qPCR arrays can identify downstream gene networks regulated by the compound.
For example, highlights WDR5 degraders, suggesting analogous strategies for nicotinamide derivatives .
Basic Question: What analytical methods are suitable for detecting degradation products of this compound under stress conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
- Analysis:
- HPLC-DAD: Monitor new peaks at 254 nm; compare retention times with synthetic standards.
- LC-MS/MS: Identify degradation products via fragmentation patterns (e.g., demethylation or amide hydrolysis).
Document degradation pathways (e.g., methoxy group oxidation) to inform storage protocols .
Advanced Question: How can computational chemistry aid in optimizing the bioavailability of this compound derivatives?
Methodological Answer:
- Physicochemical Modeling: Use SwissADME or QikProp to predict logP (target ≤3), PSA (<140 Ų), and Rule of Five compliance.
- MD Simulations: Run GROMACS simulations to assess membrane permeability (e.g., POPC bilayers).
- Caco-2 Permeability: Validate predictions with in vitro assays, comparing with propranolol (high permeability) and atenolol (low) .
Basic Question: What safety precautions are essential when handling this compound in the laboratory?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis.
- Waste Disposal: Collect organic waste in halogen-resistant containers; neutralize acidic/basic byproducts before disposal.
- First Aid: In case of exposure, rinse skin/eyes with water for 15 minutes; seek medical evaluation if irritation persists (refer to SDS templates in ) .
Advanced Question: How can researchers address low reproducibility in biological assays involving this compound?
Methodological Answer:
- Batch-to-Batch Consistency: Implement QC protocols (e.g., NMR, HPLC) for every synthesis batch.
- Assay Standardization: Use reference inhibitors (e.g., staurosporine for kinase assays) and internal controls (e.g., DMSO vehicle).
- Data Transparency: Adopt FAIR data principles (see ) by depositing raw data in repositories like Chemotion or RADAR4Chem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
